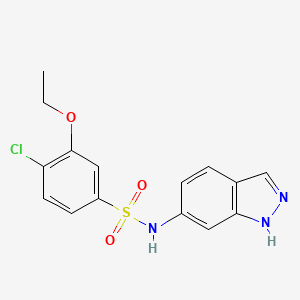![molecular formula C17H19N5O5 B11067195 1',3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11067195.png)
1',3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Preparation Methods
The synthesis of 1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves multiple steps. One common synthetic route includes the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . The reaction conditions typically involve the use of a polar aprotic solvent such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline or pyrimidine rings.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic potential in treating cancer and other diseases.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with DNA synthesis, leading to the inhibition of cancer cell proliferation . Molecular docking studies have shown its binding orientations in the active site of target enzymes .
Comparison with Similar Compounds
Similar compounds include other spiro-quinoline and spiro-pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. For example, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives also exhibit anti-cancer properties but have different pharmacophores and mechanisms of action .
Properties
Molecular Formula |
C17H19N5O5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1,3'-dimethyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C17H19N5O5/c1-19-5-6-21-12-4-3-11(22(26)27)7-10(12)8-17(13(21)9-19)14(23)18-16(25)20(2)15(17)24/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,18,23,25) |
InChI Key |
ZBYMYDKOQQZGAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11067112.png)
![2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11067115.png)
![Ethyl 6,7-difluoro-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11067116.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11067126.png)

![N-(furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11067138.png)
![3-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11067139.png)
![Dimethyl 5,5'-[(2,5-dimethylthiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11067145.png)
![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B11067146.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11067149.png)
![Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate](/img/structure/B11067153.png)

![2-amino-4-(furan-2-yl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11067168.png)
![1-(4-Fluorobenzyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11067170.png)
